molecular formula C8H9Cl2NO B1205566 alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol CAS No. 3567-82-6

alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol

Cat. No. B1205566
CAS RN: 3567-82-6
M. Wt: 206.07 g/mol
InChI Key: KAFHLYIMFOUYGL-UHFFFAOYSA-N
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Description

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol is a compound of interest in various chemical syntheses and research areas. It features a core structure that allows for diverse chemical reactions and modifications, leading to its utility in the synthesis of various chemical products and potential applications in materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol and similar compounds involves several key strategies, including enantioselective aminomethylation processes. For instance, a study demonstrated the enantioselective three-component reaction of α-diazo ketones with alcohols and 1,3,5-triazines, facilitated by rhodium/chiral phosphoric acid cooperative catalysis, as an efficient method for introducing aminomethyl groups to organic molecules (Che et al., 2020). This process underscores the importance of dual hydrogen bonding for electrophile-based enantiocontrol in the synthesis.

Molecular Structure Analysis

Understanding the molecular structure of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol involves examining its conformational stability, electronic distribution, and potential for intermolecular interactions. The molecular assembly and nucleation of structurally related compounds, like para-amino benzoic acid (PABA) from ethanolic solutions, provide insights into the preferences for certain crystal forms over others and the role of hydrogen-bonded dimers in solution stability and self-assembly (Toroz et al., 2015).

Scientific Research Applications

GABA(A) Receptor Studies

Research on gamma-Aminobutyric acid A (GABA(A)) receptors, which are critical for mediating the behavioral actions of alcohol, might offer insights into the neurological or pharmacological roles of related chemicals, including alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol. Studies have shown that the subunit composition of GABA(A) receptors determines their pharmacology, indicating that specific behavioral sensitivities to substances like ethanol may depend on which subunits are present (Boehm et al., 2004).

Aziridinium Intermediates in Chemical Synthesis

The rearrangement of beta-amino alcohols via aziridinium intermediates is a significant area of research. This process involves the activation of the hydroxy group followed by the addition of nucleophiles, which could be relevant to understanding the reactivity and potential applications of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol in synthetic chemistry (Métro et al., 2010).

Alcohol and GABAA Receptor Subtypes

Research into GABAA receptor subtypes has highlighted their role in mediating the effects of alcohol, providing a basis for developing drugs targeting specific receptor subtypes to alter behavioral actions of ethanol. This area of research could inform the development of therapies using compounds that affect similar pathways or receptors (Olsen et al., 2007).

Biomedical Applications of Polymeric Compounds

The synthesis, physiochemical properties, and biomedical applications of homo-poly amino acids like poly-alpha-glutamic acid and poly-alpha-lysine offer insights into the potential medical and biotechnological applications of related compounds. These materials are notable for their solubility, biodegradability, and non-toxicity, suggesting that similar chemical compounds could have applications in drug delivery, tissue engineering, and other biomedical fields (Shih et al., 2004).

Chemical and Biochemical Properties of Acrylamide

Research on the chemistry, biochemistry, and safety of acrylamide, a compound used industrially and found in food, underscores the importance of understanding the molecular basis of chemical toxicity and its implications for human health. Such studies highlight the critical need for comprehensive research on the effects of chemicals on biological systems, which could be relevant for assessing the safety and applications of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol and related compounds (Friedman, 2003).

Future Directions

The future directions in the field of organic synthesis and drug discovery are towards the development of more efficient and environmentally friendly synthetic methods, the discovery of new bioactive compounds, and the design of more effective drugs .

Mechanism of Action

Target of Action

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol, also known as 2-amino-1-(3,4-dichlorophenyl)ethanol, is an organic compound that belongs to the class of alkanolamines . Alkanolamines are organic compounds that contain both hydroxyl (−OH) and amino (−NH2, −NHR, and −NR2) functional groups on an alkane backbone Alkanolamines are known to interact with various biological targets due to their dual functionality .

Mode of Action

Alkanolamines, in general, are known to undergo various reactions due to their dual functionality . They can react with aldehydes to form imines or Schiff bases . These reactions can lead to various downstream effects, depending on the specific alkanolamine and the environmental conditions .

Biochemical Pathways

Alkanolamines can participate in various biochemical processes due to their dual functionality . For example, they can be involved in the synthesis of α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle . They can also react with epoxides to generate 2-aminoalcohols, which are important intermediates in various synthetic processes .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure and the presence of functional groups . For example, compounds that bind to alpha-1-acid glycoprotein (AAG), a major plasma protein, can exhibit high affinity and low capacity properties . This can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

Alkanolamines can have various effects at the molecular and cellular level due to their dual functionality . For example, they can participate in various reactions, leading to the formation of different products . These products can have various effects, depending on the specific alkanolamine and the environmental conditions .

properties

IUPAC Name

2-amino-1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLYIMFOUYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3672-26-2 (hydrochloride)
Record name 3,4-Dichlorophenylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90957054
Record name 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol

CAS RN

3567-82-6
Record name α-(Aminomethyl)-3,4-dichlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3567-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorophenylethanolamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
Source EPA DSSTox
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Record name α-(aminomethyl)-3,4-dichlorobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a mixture of 3,4-dichlorobenzaldehyde (3.50 g, 20.2 mmol) and ZnI2 (19 mg, 0.06 mmol) at 0° C. was added TMSCN (2.2 g, 2.2 mmol). The reaction mixture was stirred at 0° C. for 10 min and then warmed to rt and stirred for an additional 1 h. The mixture was concentrated to afford an orange-brown colored oil. The oil was dissolved in THF (20 mL) and BH3.THF (1 M in THF; 25 mL, 25 mmol) was added at 0° C. The reaction mixture was warmed to rt and stirred overnight. The mixture was cooled to 0° C. and MeOH (6 mL) was added with continued stirring for 2 h. After being warmed to rt, the mixture was concentrated. The residue was dissolved in MeOH (10 mL) and HCl (2 M in Et2O; 25 mL) was added at 0° C. After 30 min, Et2O (100 mL) was added and the resulting white solid was filtered and washed with Et2O (2×50 mL) to give a white solid (3.5 g, 72%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
19 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
72%

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